
Chartreusin
Descripción general
Descripción
La chartreusina es un glucósido policétido aromático aislado de la bacteria Streptomyces chartreusis. Es un potente agente antitumoral conocido por su estructura única de aglicona bilactona aromática pentacíclica. La chartreusina exhibe actividades biológicas significativas, incluidas propiedades anticancerígenas y antibióticas .
Métodos De Preparación
La chartreusina se sintetiza principalmente a través de una vía biosintética que involucra sintasas de policétidos de tipo II (PKS). La biosíntesis involucra varias enzimas clave, incluidas las cetorreductasas y las dioxigenasas, que facilitan la formación de su estructura compleja. Los pasos finales de la biosíntesis de chartreusina implican reordenamientos oxidativos catalizados por la enzima ChaP, que utiliza oxígeno activado por flavina como oxidante .
Análisis De Reacciones Químicas
La chartreusina experimenta varias reacciones químicas, que incluyen:
Aplicaciones Científicas De Investigación
Antitumor Activity
Chartreusin has demonstrated substantial antitumor effects against various cancer cell lines. It has been particularly effective against murine leukemia models such as L1210 and P388, as well as B16 melanoma . Recent studies have shown that this compound exhibits potent cytotoxicity against human cancer cell lines including Hep3B2.1-7 and H1299, with IC50 values of 18.19 µM and 19.74 µM respectively .
Case Study: RNA-seq Analysis
A detailed RNA sequencing analysis of this compound-treated ES-2 ovarian cancer cells revealed significant downregulation of genes associated with tumor growth and metastasis. The study highlighted the involvement of the Hippo signaling pathway in mediating these effects, suggesting that this compound derivatives could be developed as novel antineoplastic agents capable of overcoming drug resistance .
Antibiotic Potential
Originally studied for its antibacterial properties, this compound has shown effectiveness against a range of pathogenic microorganisms, including antibiotic-resistant strains . The compound's ability to inhibit bacterial growth positions it as a potential lead compound for developing new antibiotics.
Chemical Synthesis and Derivative Development
Recent advancements in chemical synthesis have enabled the production of various this compound derivatives, enhancing their bioactivity profiles. A study established a robust synthetic strategy for creating this compound-type glycosides, which showed promising antitumoral activities . The development of these derivatives aims to improve pharmacokinetic parameters and broaden the spectrum of activity against different tumors.
Derivative | IC50 (µM) | Target Cell Line | Activity |
---|---|---|---|
This compound | 18.19 | Hep3B2.1-7 | Anticancer |
Elsamicin A | Variable | ES-2 | Anticancer |
Elsamicin B | Variable | ES-2 | Anticancer |
Broader Pharmacological Applications
This compound's bioactivity extends beyond oncology and bacteriology. It has been investigated for potential applications in treating conditions related to multiple bacterial infections and even neuropsychiatric disorders due to its diverse pharmacological profile .
Mecanismo De Acción
La chartreusina ejerce sus efectos uniéndose directamente al ADN, evitando su replicación. Tiene una alta afinidad por secuencias alternativas de AT o GC y puede inhibir la relajación del ADN superenrollado negativamente o inducir la escisión de hebras. Además, la chartreusina inhibe la síntesis de ARN y causa la escisión de una sola hebra del ADN a través de la formación de radicales libres .
Comparación Con Compuestos Similares
La chartreusina está químicamente relacionada con varios otros compuestos, que incluyen:
Elsamitrucina: Comparte una estructura de aglicona chartarina, pero difiere en sus unidades de azúcar.
Crisomicina V y M: Agentes antitumorales estructuralmente relacionados.
Gilvocarcina V: Otro compuesto con propiedades anticancerígenas similares.
Ravidomicina: Comparte similitudes estructurales y exhibe actividad anticancerígena.
La singularidad de la chartreusina radica en su estructura específica de aglicona bilactona aromática pentacíclica y sus potentes propiedades de unión al ADN e inhibición de la topoisomerasa II .
Actividad Biológica
Chartreusin is an antitumor antibiotic derived from the bacterium Streptomyces chartreusis, notable for its diverse biological activities, particularly in the realms of anticancer and antibacterial properties. This article explores the biological activity of this compound, supported by various studies, including case studies and detailed research findings.
This compound consists of a chromophore known as chartarin and an uncharged disaccharide moiety. Its mechanism of action primarily involves DNA intercalation , which disrupts DNA function and leads to cytotoxic effects in cancer cells. It has been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair, further contributing to its antitumor efficacy .
Anticancer Activity
This compound exhibits significant cytotoxic effects against various cancer cell lines. Key findings include:
- Cytotoxicity Assays :
- Broad Spectrum of Activity : this compound has demonstrated efficacy against murine ascitic P388, L1210 leukemia, and B16 melanoma cells .
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
Hep3B2.1-7 | 18.19 |
H1299 | 19.74 |
J82 | Moderate |
Antibacterial Activity
In addition to its anticancer properties, this compound also exhibits antibacterial activity:
This property suggests potential applications in combating antibiotic-resistant bacteria, making this compound a candidate for further development in antibiotic therapies.
Binding Affinity and Thermodynamics
The interaction of this compound with DNA has been characterized thermodynamically:
- Binding Characteristics : The apparent binding constant at melting temperature indicates a strong interaction with DNA, with a stoichiometry suggesting one this compound molecule per three base pairs .
Table 2: Binding Enthalpy Values for this compound at Different Temperatures
Temperature (°C) | ΔHb (kcal/mol) | ΔCp (cal/mol K) |
---|---|---|
20 | –7.1 ± 0.2 | –391 ± 37 |
25 | –9.8 ± 0.7 | |
30 | –11.4 ± 0.5 | |
35 | –13.0 ± 0.3 |
These values indicate the stability of the this compound-DNA complex across varying temperatures, highlighting its potential as a therapeutic agent.
Reactive Oxygen Species (ROS) Generation
Recent studies have indicated that this compound can induce the generation of reactive oxygen species (ROS), which may contribute to its cytotoxic effects against cancer cells . The bislactone aglycone moiety is implicated in this process, suggesting a dual mechanism involving both DNA interaction and oxidative stress.
Case Studies and Clinical Relevance
This compound derivatives have entered clinical trials, particularly compounds like IST-622, which are being evaluated for their effectiveness in tumor treatment . The ongoing research into its derivatives emphasizes the importance of this compound as a lead compound in developing new anticancer and antibacterial agents.
Q & A
Basic Research Questions
Q. What is the mechanistic basis of Chartreusin's antitumor activity, and how can researchers validate its DNA-binding specificity experimentally?
this compound inhibits tumor proliferation by binding to GC-rich regions of B-DNA and suppressing RNA synthesis via DNA intercalation. To validate its binding specificity, researchers can employ electrophoretic mobility shift assays (EMSAs) to observe DNA-Chartreusin complexes, complemented by circular dichroism spectroscopy to detect conformational changes in DNA. Additionally, topoisomerase II inhibition assays (using plasmid relaxation assays) and free radical scavenging experiments (e.g., ESR spectroscopy) can confirm its dual mechanism of action .
Q. Which structural features of this compound are critical for its biological activity, and how can structure-activity relationship (SAR) studies be designed?
The polycyclic aromatic aglycone and the C10-O-linked sugar moiety (e.g., methyl-branched fucose in Elsamicin A) are essential for DNA binding and cytotoxicity. SAR studies should focus on modular synthesis of derivatives with modifications to:
- The aglycone’s aromatic rings (e.g., halogenation or methylation).
- The sugar chain’s stereochemistry (1,2-cis glycosidic bonds). Use HCT116, BxPC3, and ES-2 cell lines for cytotoxicity screening (IC₅₀ assays) and molecular docking simulations to predict binding affinity to GC-rich DNA regions .
Q. What in vitro and in vivo models are appropriate for evaluating this compound’s efficacy?
Standard models include:
- In vitro : Human tumor cell lines (e.g., HCT116 colorectal, ES-2 ovarian) for cytotoxicity assays (MTT or CellTiter-Glo).
- In vivo : Xenograft models (e.g., murine P388 leukemia) with dose-response studies. Ensure consistency by using RNA-seq to identify transcriptional changes (e.g., apoptosis pathways) and pharmacokinetic profiling to assess bioavailability .
Advanced Research Questions
Q. How can researchers overcome synthetic challenges in constructing this compound’s 1,2-cis glycosidic bonds and C10-O-glycosides?
The Yu glycosylation strategy and Hauser-Kraus annulation enable stereoselective formation of 1,2-cis linkages. Key steps include:
- Using thioglycoside donors with N-iodosuccinimide (NIS) activation.
- Employing ortho-ester intermediates to stabilize reactive aglycones. Validate synthetic products via NMR (¹H, ¹³C, HSQC) and compare cytotoxicity profiles with natural isolates .
Q. How should contradictions in this compound’s IC₅₀ values across studies be analyzed?
Discrepancies often arise from variability in:
- Cell culture conditions (e.g., serum concentration, passage number).
- Assay protocols (e.g., incubation time, drug solubility in DMSO). Mitigate these by:
- Standardizing protocols (e.g., CLSI guidelines).
- Performing meta-analyses with fixed-effect models to account for inter-study heterogeneity. Cross-reference data with structural analogs (e.g., Elsamicin A) to identify structure-dependent trends .
Q. What methodological rigor is required when designing RNA-seq experiments to elucidate this compound’s mechanism of action?
- Use triplicate biological replicates to ensure statistical power.
- Apply differential expression analysis (e.g., DESeq2) with FDR correction (p<0.05).
- Validate findings via qRT-PCR of key genes (e.g., BAX, BCL2).
- Integrate gene ontology (GO) and KEGG pathway enrichment to identify affected pathways (e.g., oxidative stress response) .
Propiedades
IUPAC Name |
3-[(2S,3R,4S,5R,6R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxy-8-hydroxy-15-methyl-11,18-dioxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,8,12(20),13,15-octaene-10,17-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32O14/c1-10-8-9-15-18-16(10)29(38)45-26-17-13(23(35)20(19(18)26)30(39)43-15)6-5-7-14(17)44-32-28(24(36)21(33)11(2)42-32)46-31-25(37)27(40-4)22(34)12(3)41-31/h5-9,11-12,21-22,24-25,27-28,31-37H,1-4H3/t11-,12-,21+,22+,24+,25-,27+,28-,31-,32+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PONPPNYZKHNPKZ-RYBWXQSLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC=CC3=C2C4=C5C6=C(C=CC(=C6C(=O)O4)C)OC(=O)C5=C3O)OC7C(C(C(C(O7)C)O)OC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC3=C2C4=C5C6=C(C=CC(=C6C(=O)O4)C)OC(=O)C5=C3O)O[C@@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)OC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20930431 | |
Record name | Chartreusin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20930431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
640.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6377-18-0 | |
Record name | Chartreusin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6377-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chartreusin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006377180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chartreusin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20930431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-{[(2S,3R,4S,5R,6R)-3-{[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy}-4,5-dihydroxy-6-methyloxan-2-yl]oxy}-8-hydroxy-15-methyl-11,18-dioxapentacyclo[10.6.2.0^{2,7}.0^{9,19}.0^{16,20}]icosa-1(19),2(7),3,5,8,12,14,16(20)-octaene-10,17-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHARTREUSIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HS0H395E3O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.